4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, commonly known as NVP-BHG712, is a small molecule inhibitor of Eph receptor tyrosine kinases. [, , , , , , , , ] Specifically, it exhibits inhibitory activity against EphB4 and EphA2 receptors. [, , , , , ] These receptors and their ligands, ephrins, are involved in cell signaling pathways that regulate cell-cell interactions, cell migration, and angiogenesis. [, , , , , , ] As a result, NVP-BHG712 has been extensively studied for its potential in cancer therapy, particularly in targeting tumor angiogenesis and growth. [, , , , , , ]
NVP-BHG712 is a small molecule specifically designed as a potent inhibitor of the EphB4 receptor tyrosine kinase. This compound has garnered attention for its ability to inhibit angiogenesis driven by vascular endothelial growth factor, while demonstrating minimal effects on vascular endothelial growth factor receptor activity in vitro. NVP-BHG712 exhibits high selectivity for EphB4, with an effective dose (ED50) of approximately 25 nanomolar, making it a valuable tool in cancer research and potential therapeutic applications .
NVP-BHG712 was developed from a series of pyrazolo[3,4-d]pyrimidine-based compounds, which have shown promise in targeting specific kinases involved in various signaling pathways related to tumor growth and angiogenesis. The compound is classified as a kinase inhibitor, specifically targeting the EphB4 receptor, which plays a critical role in cell signaling processes associated with angiogenesis and tumor progression .
The synthesis of NVP-BHG712 involves several key steps that optimize its efficacy as a kinase inhibitor. Initial synthesis was based on previously established methods for creating pyrazolo[3,4-d]pyrimidine derivatives. The final compound was characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Key steps include:
NVP-BHG712 features a pyrazolo[3,4-d]pyrimidine backbone, which is crucial for its interaction with the EphB4 kinase. The molecular formula is CHN, and it has a molecular weight of approximately 241.27 g/mol. The compound's structure allows for specific interactions with the ATP-binding site of the EphB4 kinase, facilitating its inhibitory effects.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 241.27 g/mol |
Structure Type | Pyrazolo[3,4-d]pyrimidine |
NVP-BHG712 primarily functions through competitive inhibition of the EphB4 kinase activity. The compound competes with ATP for binding at the active site of the kinase, thereby preventing autophosphorylation—a critical step in the signaling pathway that promotes angiogenesis.
In biochemical assays, NVP-BHG712 has been shown to inhibit EphB4 autophosphorylation in a dose-dependent manner. This inhibition can be quantitatively measured using various techniques such as capillary electrophoresis and fluorescence-based assays that detect phosphorylated versus non-phosphorylated peptides .
The mechanism by which NVP-BHG712 exerts its effects involves several steps:
Research indicates that NVP-BHG712 not only inhibits EphB4 but also shows some selectivity towards other Eph receptors, albeit at higher concentrations .
NVP-BHG712 is characterized by several notable physical properties:
Chemical properties include:
NVP-BHG712 has been employed in various research settings due to its specificity for EphB4:
NVP-BHG712 (BHG712) is a pyrazolo[3,4-d]pyrimidine-based small-molecule inhibitor that selectively targets the intracellular kinase domain of EphB4, a receptor tyrosine kinase (RTK) overexpressed in multiple cancers (e.g., breast, colon, melanoma). It inhibits EphB4 autophosphorylation—a critical step in receptor activation—with an IC50 of 3.0 nM in biochemical assays and an ED50 of 25 nM in cellular models (A375 melanoma cells) [1] [3]. The compound binds competitively to the ATP-binding site, blocking downstream forward signaling cascades like JAK/STAT, Ras/Raf/MEK, and NF-κB pathways [5] [10]. This suppression disrupts tumor-promoting processes, including proliferation and survival. In vivo, oral administration (3–30 mg/kg) significantly reduces EphB4 phosphorylation in tissues, confirming target engagement [1] [6].
Table 1: Selectivity Profile of NVP-BHG712 in Kinase Assays
Target | Assay Type | IC50/ED50 | Cellular Effect |
---|---|---|---|
EphB4 | Biochemical | 3.0 nM | Blocks autophosphorylation |
EphB4 | Cell-based (A375) | 25 nM | Inhibits RTK autophosphorylation |
EphA2 | Biochemical | 3.3 nM | Moderate inhibition |
VEGFR2 | Cell-based | 4.2 μM | Minimal activity |
NVP-BHG712 indirectly influences ephrinB2 reverse signaling—a ligand-mediated process critical in vascular and tumor biology. In melanoma models, EphB4 inhibition reduces ephrinB2 phosphorylation, altering cytoskeletal dynamics and endothelial-tumor cell interactions [5] [7]. This modulation decreases tumor vascularization and perfusion, exacerbating hypoxia. Notably, in efnb2iΔEC mice (endothelial-specific ephrinB2 knockout), NVP-BHG712 treatment fails to affect spinal metastasis growth, underscoring the ligand-dependent mechanism [7] [8]. The compound’s effect on reverse signaling thus disrupts "vascular co-option," where tumors exploit existing vessels for nutrient supply [10].
A key mechanistic insight is NVP-BHG712’s disruption of EphB4-VEGFR crosstalk. While it exhibits minimal direct activity against VEGFR2 (IC50 >4 μM), it potently inhibits VEGF-driven angiogenesis in vivo. In growth factor-induced models, oral NVP-BHG712 (3–10 mg/kg) suppresses VEGF-stimulated vessel formation by >50%, comparable to soluble EphB4 receptors [1] [2]. This occurs via:
Table 2: Impact of NVP-BHG712 on Angiogenesis Pathways
Process | Effect of NVP-BHG712 | Experimental Model |
---|---|---|
VEGF-driven vessel formation | >50% inhibition | Murine chamber assay |
EphB4-VEGFR2 crosstalk | Disrupted | Cell-based co-immunoprecipitation |
Tumor VEGF expression | Downregulated | A375 melanoma xenografts |
Despite its selectivity, NVP-BHG712 exhibits off-target activity against proto-oncogenic kinases:
Table 3: Off-Target Kinase Inhibition by NVP-BHG712
Kinase | IC50 (μM) | Cellular Consequence |
---|---|---|
c-Raf | 0.395 | Partial reversal of multidrug resistance |
c-Src | 1.266 | Altered cell adhesion/migration |
c-Abl | 1.667 | Enhanced chemosensitivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7